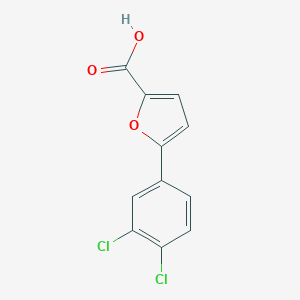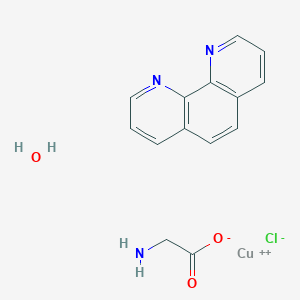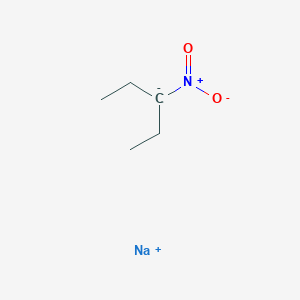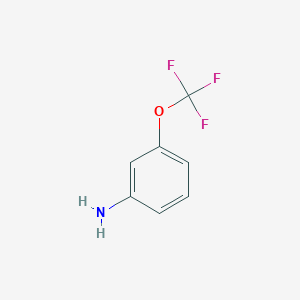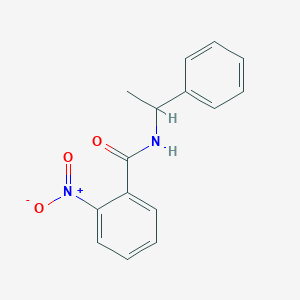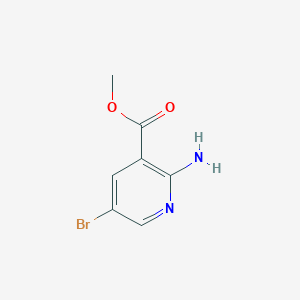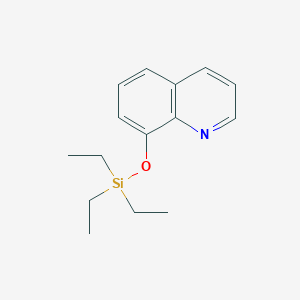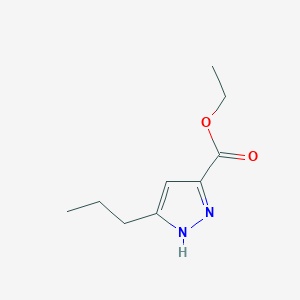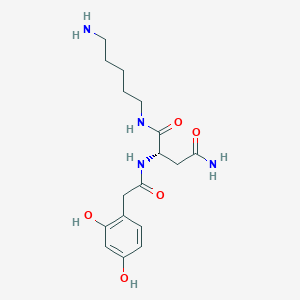
2,4-Dihydroxyphenylacetylasparaginyl cadaverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxyphenylacetylasparaginyl cadaverine (DHAPC) is a naturally occurring compound found in various plant and animal tissues. It is a derivative of the amino acid asparagine and the polyamine cadaverine. DHAPC has been found to have various biochemical and physiological effects, making it a subject of research in the scientific community.
Mechanism Of Action
2,4-Dihydroxyphenylacetylasparaginyl cadaverine exerts its effects through various mechanisms. It has been found to scavenge free radicals and inhibit oxidative stress, which can lead to cellular damage. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical And Physiological Effects
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to protect against oxidative stress and DNA damage.
Advantages And Limitations For Lab Experiments
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has advantages and limitations for lab experiments. One advantage is that it is a naturally occurring compound, making it easier to obtain and study. However, 2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be difficult to isolate and purify, which can limit its use in certain experiments.
Future Directions
There are many possible future directions for research on 2,4-Dihydroxyphenylacetylasparaginyl cadaverine. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its effects on other diseases, such as neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.
Synthesis Methods
2,4-Dihydroxyphenylacetylasparaginyl cadaverine can be synthesized through the reaction of asparagine and cadaverine in the presence of a catalyst. The reaction results in the formation of a peptide bond between the two molecules, forming 2,4-Dihydroxyphenylacetylasparaginyl cadaverine.
Scientific Research Applications
2,4-Dihydroxyphenylacetylasparaginyl cadaverine has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. 2,4-Dihydroxyphenylacetylasparaginyl cadaverine has also been found to have potential as a biomarker for certain diseases.
properties
CAS RN |
112111-38-3 |
|---|---|
Product Name |
2,4-Dihydroxyphenylacetylasparaginyl cadaverine |
Molecular Formula |
C17H26N4O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |
InChI Key |
XAMAJKAMABMMPO-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |
SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |
synonyms |
2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



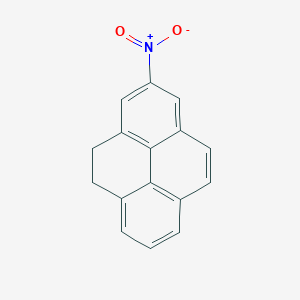
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)

